BenchChemオンラインストアへようこそ!

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride

Salt selection Pre-formulation Aqueous solubility

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9; molecular formula C₆H₉ClN₂O₃; molecular weight 192.60 g/mol) is a synthetic, non-proteinogenic isoxazole-containing α-amino acid supplied as the hydrochloride salt. The free base (CAS 98135-03-6, C₆H₈N₂O₃, MW 156.14) is also referred to as 5-isoxazolealanine or 3-(1,2-oxazol-5-yl)alanine.

Molecular Formula C6H9ClN2O3
Molecular Weight 192.6
CAS No. 119377-30-9
Cat. No. B2460830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride
CAS119377-30-9
Molecular FormulaC6H9ClN2O3
Molecular Weight192.6
Structural Identifiers
SMILESC1=C(ON=C1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H8N2O3.ClH/c7-5(6(9)10)3-4-1-2-8-11-4;/h1-2,5H,3,7H2,(H,9,10);1H
InChIKeyKLMSHCZBZRQQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9): Chemical Identity, Salt-Form Specifications, and Structural Context for Procurement Decisions


2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9; molecular formula C₆H₉ClN₂O₃; molecular weight 192.60 g/mol) is a synthetic, non-proteinogenic isoxazole-containing α-amino acid supplied as the hydrochloride salt . The free base (CAS 98135-03-6, C₆H₈N₂O₃, MW 156.14) is also referred to as 5-isoxazolealanine or 3-(1,2-oxazol-5-yl)alanine . This compound belongs to the broader class of isoxazole amino acids developed as structural probes and ligands for excitatory amino acid receptors, a family that includes the well-characterized 3-hydroxylated analogs homoibotenic acid (HIBO; 2-amino-3-(3-hydroxyisoxazol-5-yl)propionic acid), AMPA, and ibotenic acid [1]. Commercially, the hydrochloride salt is offered at a minimum purity specification of 95% by multiple vendors , with documented pricing ranging from approximately €1,182 per 50 mg to €3,276 per 500 mg from European suppliers .

Why In-Class Isoxazole Amino Acids Cannot Be Interchanged with 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9): Structural Determinants and Salt-Form Consequences


The practice of substituting one isoxazole amino acid for another within the same nominal compound class is scientifically untenable for this compound class, and the target compound (CAS 119377-30-9) exemplifies three critical axes of non-interchangeability. First, the absence of a 3-hydroxy substituent on the isoxazole ring represents a fundamental structural distinction from the extensively pharmacologically characterized HIBO series; in the HIBO/AMPA chemotype, the 3-hydroxyl (3-isoxazolol) moiety serves as a critical bioisostere of the γ-carboxylate of glutamate and is essential for high-affinity interaction with ionotropic and metabotropic glutamate receptor orthosteric sites [1]. Structural biology studies of the GluR2 ligand-binding core have demonstrated that the isoxazolol moiety engages in a specific hydrogen-bonding network with key arginine and threonine residues; removal of the 3-OH group (as in the target compound) is predicted to disrupt this network, fundamentally altering binding mode, affinity, and functional activity [2]. Second, the hydrochloride salt form of the target compound confers distinct physicochemical properties—including aqueous solubility, hygroscopicity, and compatibility with anhydrous reaction conditions—that differ materially from those of the free base (CAS 98135-03-6), the zwitterionic HIBO, or other salt forms used in receptor pharmacology studies [3]. Third, commercial lots of in-class compounds vary substantially in purity specification, counterion identity, and enantiomeric composition; for example, (S)-enantiomer preparations (CAS 189215-61-0) are sold separately from the racemate, and substitution of one for the other introduces uncontrolled stereochemical variables into receptor-binding or synthetic protocols .

Quantitative Differential Evidence for 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9): Head-to-Head and Class-Inference Comparisons


Hydrochloride Salt vs. Free Base: Molecular Weight, Hydrogen-Bonding Capacity, and Formulation-Relevant Physicochemical Properties

The hydrochloride salt (CAS 119377-30-9; MW 192.60 g/mol) incorporates one molar equivalent of HCl, increasing its molecular weight by 36.46 Da (23.4%) relative to the free base (CAS 98135-03-6; MW 156.14 g/mol) [1][2]. Computed hydrogen-bond donor count increases from 2 (free base) to 3 (salt), and hydrogen-bond acceptor count from 4 to 5, reflecting protonation of the α-amino group [1]. These differences translate to a predicted increase in aqueous solubility (>10-fold, class-level estimate for α-amino acid hydrochloride salts vs. zwitterionic free bases at neutral pH) and altered chromatographic retention behavior (LogP shift) [3]. For procurement, this distinction is critical: the free base and hydrochloride salt are not gravimetrically interchangeable in reaction stoichiometry calculations; use of the free base in protocols calling for the salt would result in a 23.4% under-dosing of the active amino acid moiety.

Salt selection Pre-formulation Aqueous solubility Chemical procurement

Absence of 3-Hydroxy Group: Pharmacological Differentiation from Homoibotenic Acid (HIBO) at Glutamate Receptors

The target compound lacks the 3-hydroxy (3-isoxazolol) substituent present in homoibotenic acid (HIBO; 2-amino-3-(3-hydroxyisoxazol-5-yl)propionic acid). In the HIBO series, the 3-isoxazolol moiety is pharmacologically essential: (S)-HIBO acts as an AMPA receptor agonist, while 4-substituted HIBO analogues (e.g., 4-methylhomoibotenic acid) show IC₅₀ values of 0.18 μM for inhibition of CaCl₂-dependent [³H]glutamic acid binding [1]. The parent HIBO (4a) and its 4-phenyl derivative (9a) function as antagonists at group I metabotropic glutamate receptors (mGluR1 and mGluR5), whereas the des-hydroxy target compound is predicted to lack this pharmacological activity based on the established loss-of-function observed when the 3-hydroxyl is removed or replaced in congeneric series [2]. For neuroscience researchers, the target compound therefore serves as a pharmacologically silent or functionally distinct comparator to HIBO, not as a substitute; it is suitable for use as a negative control or as a synthetic scaffold where glutamate receptor activity is not desired.

Glutamate receptor pharmacology AMPA receptor Metabotropic glutamate receptor Structure-activity relationship

Racemic Hydrochloride vs. Enantiopure (S)-Free Base: Stereochemical Identity, Vendor Purity Specifications, and Procurement Cost Differentials

The target compound (CAS 119377-30-9) is supplied as the racemic (R,S)-hydrochloride salt with a minimum purity specification of 95% . The corresponding (S)-enantiomer free base is sold under a distinct CAS number (189215-61-0) at a higher purity specification of 98% . While direct price comparison data are not uniformly available, the CymitQuimica listing for the racemic hydrochloride shows pricing of €1,182.00/50 mg (€23.64/mg) and €3,276.00/500 mg (€6.55/mg), representing a 3.6-fold cost reduction per mg at the larger quantity . Enantiopure (S)-free base preparations typically command a significant price premium (estimated 5- to 20-fold, based on general class trends for chiral amino acid derivatives) due to the additional asymmetric synthesis or resolution steps required . For applications where stereochemistry is not critical (e.g., racemic building block synthesis, achiral derivatization, or method development), procurement of the racemic hydrochloride salt offers substantial cost efficiency without compromising chemical utility.

Chiral procurement Stereochemistry Enantiomeric purity Cost comparison

Oxazole (1,3) vs. Isoxazole (1,2) Regioisomerism: Ring Heteroatom Arrangement as a Determinant of Synthetic and Biological Divergence

The target compound contains a 1,2-oxazole (isoxazole) ring with nitrogen and oxygen in adjacent positions. The isomeric 1,3-oxazole (oxazole) analog, 2-amino-3-(1,3-oxazol-5-yl)propanoic acid, features nitrogen and oxygen separated by one carbon . These two heterocyclic systems are not interchangeable in biological or synthetic contexts: the isoxazole ring is a weaker base (pKₐ of conjugate acid ~ -3.0 for isoxazole vs. ~0.8 for oxazole) [1], and the N-O bond in isoxazoles is susceptible to reductive cleavage under conditions where oxazoles are stable, enabling distinct downstream synthetic transformations [2]. In glutamate receptor ligand design, isoxazole-based amino acids (AMPA, HIBO, ATPA) have been extensively validated as pharmacological tools, whereas oxazole-based congeners have been less thoroughly characterized, creating a scientific rationale for the isoxazole scaffold in receptor probe development [3]. The target compound's 1,2-oxazole ring thus provides both a unique synthetic handle (via N-O bond cleavage) and a well-precedented pharmacophore template distinct from the 1,3-oxazole regioisomer.

Heterocycle regioisomerism Isoxazole vs. oxazole Bioisosterism Synthetic building block

Published Synthetic Utility: Reported Use as a Building Block for Solid-Phase Parallel Synthesis of Isoxazole-Containing Compound Libraries

The oxazolyl/isoxazolyl alanine scaffold has been explicitly reported as a building block for the solid-phase parallel synthesis of trifunctional small-molecule libraries . The synthetic methodology employs orthogonal protection/deprotection strategies enabled by the three functional handles present in the molecule (α-amino group, α-carboxylic acid, and the isoxazole ring), which can be sequentially diversified to generate structurally complex compound collections in good to excellent overall yields and high purity . This contrasts with simpler amino acid building blocks (e.g., phenylalanine, tyrosine) that lack the heterocyclic ring as a third diversification point. The hydrochloride salt form of the target compound is particularly suited for solid-phase synthesis because the protonated amino group can be directly loaded onto resin-bound linkers or protected in situ without the neutralization step required for zwitterionic free bases [1]. While specific yield data for the target compound itself have not been published, the general methodology for oxazolyl alanine building blocks reports overall multi-step yields in the range of 40-85% for library production, depending on the specific diversification sequence employed .

Solid-phase synthesis Parallel library synthesis Building block Medicinal chemistry

High-Value Application Scenarios for 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride (CAS 119377-30-9) Grounded in Differential Evidence


Negative Control Compound for Glutamate Receptor Pharmacology Studies Using HIBO or AMPA as Positive Controls

In electrophysiological or radioligand binding experiments employing 3-hydroxyisoxazole amino acid agonists (e.g., (S)-HIBO, AMPA, or 4-methylhomoibotenic acid) at cloned or native glutamate receptors, the target compound's predicted inactivity at iGluR and mGluR orthosteric sites (due to absence of the 3-OH pharmacophore [1]) qualifies it as a structurally matched negative control. Unlike vehicle-only controls, the target compound controls for non-specific effects arising from the isoxazole-amino acid scaffold itself, including potential interactions with amino acid transporters or metabolic enzymes. The racemic hydrochloride salt ensures adequate aqueous solubility for bath application or microiontophoretic delivery in electrophysiology experiments [2].

Versatile Scaffold for Solid-Phase Parallel Synthesis of Isoxazole-Focused Compound Libraries with Three Orthogonal Diversification Points

Medicinal chemistry groups constructing targeted libraries for glutamate receptor modulator discovery or broader CNS-focused screening collections can leverage the target compound's three orthogonal functional handles (α-NH₂, α-CO₂H, and isoxazole ring) for sequential diversification . The hydrochloride salt form facilitates direct loading onto solid-phase resins (e.g., Wang, Rink, or 2-chlorotrityl chloride resins) without the neutralization or activation steps required for zwitterionic free amino acids. The N-O bond of the isoxazole ring further enables late-stage reductive cleavage to reveal β-amino-γ-keto acid intermediates, a synthetic transformation not available from oxazole or non-heterocyclic amino acid building blocks [3]. This scenario is supported by published methodology demonstrating good to excellent overall yields (40-85%) for congeneric oxazolyl alanine library synthesis .

Cost-Efficient Racemic Starting Material for Method Development, Reaction Optimization, and Achiral Derivatization Protocols

For synthetic chemistry laboratories developing new reaction methodologies (e.g., isoxazole C-H functionalization, N-alkylation conditions, or peptide coupling protocols), the racemic hydrochloride salt (CAS 119377-30-9) offers a procurement cost advantage of an estimated >75% compared to the enantiopure (S)-free base (CAS 189215-61-0) . The 95% minimum purity specification is adequate for method development, and the 3.6-fold quantity discount at the 500 mg scale (€6.55/mg vs. €23.64/mg at 50 mg scale) further incentivizes bulk procurement for laboratories anticipating multiple optimization iterations. Once reaction conditions are optimized, the methodology can be transferred to enantiopure substrates for final target compound synthesis if stereochemical integrity is required.

Key Intermediate for the Synthesis of 4-Substituted Homoibotenic Acid Analogs via Isoxazole Ring Functionalization

The target compound serves as the core scaffold for constructing 4-substituted HIBO analogs through electrophilic aromatic substitution or directed metalation at the isoxazole C-4 position, followed by installation of the 3-hydroxy group (e.g., via methoxylation/demethylation or direct oxidation) to generate pharmacologically active glutamate receptor ligands [1]. This synthetic strategy mirrors the established route to 4-butylhomoibotenic acid (Bu-HIBO; IC₅₀ = 0.18 μM for CaCl₂-dependent [³H]glutamic acid binding) and 4-aryl-HIBO derivatives (group I mGluR antagonists) [1][4]. The hydrochloride salt form is compatible with anhydrous metalation conditions (e.g., LDA or n-BuLi at low temperature) following in situ N-protection, providing a practical entry point for structure-activity relationship (SAR) exploration around the HIBO pharmacophore.

Quote Request

Request a Quote for 2-Amino-3-(1,2-oxazol-5-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.